molecular formula C6H14ClNO3 B13465027 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride

3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B13465027
M. Wt: 183.63 g/mol
InChI Key: CTXSXSKDVBNETI-UHFFFAOYSA-N
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Description

3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is an organic compound with a unique structure that includes an amino group, a methoxymethyl group, and a methyl group attached to a propanoic acid backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxy-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-10-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H

InChI Key

CTXSXSKDVBNETI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(COC)C(=O)O.Cl

Origin of Product

United States

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